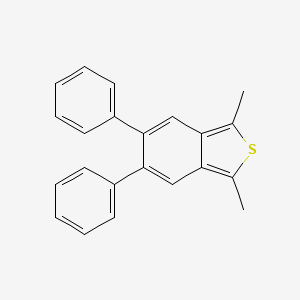![molecular formula C12H16O2Si B15170077 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol CAS No. 918495-58-6](/img/structure/B15170077.png)
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is an organic compound characterized by the presence of a trimethylsilyl group attached to a prop-2-yn-1-yl chain, which is further connected to a benzene ring substituted with two hydroxyl groups at the 1 and 4 positions
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol typically involves the reaction of 3-bromo-1-(trimethylsilyl)prop-1-yne with a suitable benzene derivative. One common method includes the use of palladium-catalyzed coupling reactions, such as the Sonogashira coupling, where the bromoalkyne is reacted with a benzene derivative under the presence of a palladium catalyst and a base .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process .
Types of Reactions:
Oxidation: The hydroxyl groups on the benzene ring can undergo oxidation to form quinones.
Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.
Substitution: The trimethylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Substitution: Nucleophiles such as halides or alkoxides in the presence of a base.
Major Products:
Oxidation: Quinones.
Reduction: Alkenes or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of bioactive compounds due to its structural features.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
作用機序
The mechanism of action of 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the alkyne and trimethylsilyl groups can undergo various chemical transformations. These interactions can modulate biological activities and chemical reactivity, making the compound useful in different applications .
類似化合物との比較
- 3-(Trimethylsilyl)prop-2-yn-1-ol
- 1-(Trimethylsilyl)-1-propyne
- 3-Trimethylsilyl-2-propyn-1-ol
Comparison: 2-[3-(Trimethylsilyl)prop-2-yn-1-yl]benzene-1,4-diol is unique due to the presence of both hydroxyl groups on the benzene ring and the trimethylsilyl-prop-2-yn-1-yl chain.
特性
CAS番号 |
918495-58-6 |
|---|---|
分子式 |
C12H16O2Si |
分子量 |
220.34 g/mol |
IUPAC名 |
2-(3-trimethylsilylprop-2-ynyl)benzene-1,4-diol |
InChI |
InChI=1S/C12H16O2Si/c1-15(2,3)8-4-5-10-9-11(13)6-7-12(10)14/h6-7,9,13-14H,5H2,1-3H3 |
InChIキー |
DJSOKUSTBAPOIS-UHFFFAOYSA-N |
正規SMILES |
C[Si](C)(C)C#CCC1=C(C=CC(=C1)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(2-Fluoroethoxy)-6-(4-fluorophenyl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B15169996.png)


![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)

![3-[2-(4-Anilinophenoxy)acetamido]benzoic acid](/img/structure/B15170029.png)





![7-Azido-1H-pyrazolo[3,4-C]pyridine](/img/structure/B15170056.png)
![5-Chloro-N-{3-[(4-chlorobenzyl)oxy]phenyl}-2-hydroxybenzamide](/img/structure/B15170068.png)

